ETHYL 4-{2-[N-(3,4-DIMETHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETYL}PIPERAZINE-1-CARBOXYLATE
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Overview
Description
Ethyl 4-{N-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperazine-1-carboxylate is a synthetic organic compound. It is characterized by its complex molecular structure, which includes a piperazine ring, a carboxylate group, and various aromatic and sulfonyl substituents. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{2-[N-(3,4-DIMETHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETYL}PIPERAZINE-1-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 3,4-dimethoxyphenylamine and 4-methylbenzenesulfonyl chloride. These intermediates are then reacted with glycine derivatives and piperazine under controlled conditions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the reaction progress and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{N-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to sulfides or thiols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the piperazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings or the piperazine ring.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or cellular signaling pathways.
Medicine: Its potential pharmacological properties could be explored for the development of new therapeutic agents.
Industry: The compound may find applications in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-{2-[N-(3,4-DIMETHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETYL}PIPERAZINE-1-CARBOXYLATE depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. Detailed studies on its binding affinity, selectivity, and downstream effects are necessary to elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives with various substituents on the aromatic rings or the piperazine ring. Examples include:
- Ethyl 4-{N-(3,4-dimethoxyphenyl)-N-[(4-chlorophenyl)sulfonyl]glycyl}piperazine-1-carboxylate
- Ethyl 4-{N-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)sulfonyl]glycyl}piperazine-1-carboxylate
Uniqueness
The uniqueness of ETHYL 4-{2-[N-(3,4-DIMETHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETYL}PIPERAZINE-1-CARBOXYLATE lies in its specific combination of substituents, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H31N3O7S |
---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
ethyl 4-[2-(3,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C24H31N3O7S/c1-5-34-24(29)26-14-12-25(13-15-26)23(28)17-27(19-8-11-21(32-3)22(16-19)33-4)35(30,31)20-9-6-18(2)7-10-20/h6-11,16H,5,12-15,17H2,1-4H3 |
InChI Key |
LQPUVNFFCPMYOL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN(C2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=CC=C(C=C3)C |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN(C2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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